4-Bromo-2-methoxy-1-phenoxy-benzene

Organic Synthesis Methodology Process Chemistry

Researchers requiring precise regioselectivity in cross-coupling often face yield losses with generic mono-functional analogs. 4-Bromo-2-methoxy-1-phenoxy-benzene (CAS 364353-97-9) solves this with its unique ortho-methoxy/para-bromo substitution pattern, enabling chelation-assisted catalysis and sequential dual functionalization. • Achieves 65% overall yield in streamlined syntheses, validated at >98% purity. • Optimized XLogP3 of 3.6 enhances CNS drug-like properties for biaryl pharmacophore construction. • Reliable bulk supply from validated process chemistry, reducing procurement risk for med chem and agrochemical programs.

Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
CAS No. 364353-97-9
Cat. No. B6324632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-1-phenoxy-benzene
CAS364353-97-9
Molecular FormulaC13H11BrO2
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)OC2=CC=CC=C2
InChIInChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyVHSOFNWXRPCZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxy-1-phenoxy-benzene Overview


4-Bromo-2-methoxy-1-phenoxy-benzene (CAS 364353-97-9) is a brominated aromatic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol [1]. It is characterized by a central benzene ring substituted with a bromine atom at position 4, a methoxy group at position 2, and a phenoxy group at position 1 . This substitution pattern yields a unique electronic profile, with the electron-donating methoxy group and the electron-withdrawing bromo and phenoxy substituents enhancing its reactivity in cross-coupling and substitution reactions [2]. As a diphenyl ether derivative, it serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Dual reactive sites support sequential functionalization strategies
Brominated scaffold for Suzuki-Miyaura cross-coupling and related transformations
May serve as intermediate in pharmaceutical and agrochemical research

Why 4-Bromo-2-methoxy-1-phenoxy-benzene Cannot Be Replaced


While several brominated aromatic ethers are available, generic substitution often fails due to the specific electronic and steric demands of the target reaction. Analogs like 4-bromo-2-methoxyphenol lack the phenoxy group, which is critical for both modulating the reactivity of the aryl bromide and for incorporating a second, diverse aryl group via nucleophilic aromatic substitution or cross-coupling . Conversely, simple 4-bromo-1-phenoxybenzene lacks the ortho-methoxy group, which can significantly influence reaction yields and regioselectivity through chelation effects with catalysts and directing group capabilities . The precise arrangement of substituents in 4-Bromo-2-methoxy-1-phenoxy-benzene is thus essential for achieving high yields in specific synthetic sequences, as demonstrated by optimized protocols that capitalize on its unique dual functionalization potential [1].

Phenoxy group absence limits diversification
Analogs like 4-bromo-2-methoxyphenol lack the second functional handle, requiring additional steps for comparable diphenyl ether formation.
Methoxy group modulates electronic and chelation effects
4-bromo-1-phenoxybenzene without the ortho-methoxy substituent may shift reaction yields and regioselectivity, altering catalyst interactions.
Mono-functional analogs demand longer routes
Compounds with a single reactive center often require protection/deprotection sequences, potentially reducing overall efficiency.

4-Bromo-2-methoxy-1-phenoxy-benzene: Head-to-Head Comparisons


Superior Yield vs. 4-Bromo-2-methoxyphenol

A streamlined two-step synthesis from commercially available starting materials yields 4-Bromo-2-methoxy-1-phenoxy-benzene with an overall yield of 65% and high purity (>98%) [1]. In contrast, syntheses starting from the simpler analog 4-bromo-2-methoxyphenol often require additional protection/deprotection steps or result in lower overall yields for complex diphenyl ether scaffolds due to the need for separate etherification and cross-coupling reactions .

Synthetic Yield
Class-level inference
65% overall yield, >98% purity (two-step) vs. multi-step route for 4-bromo-2-methoxyphenol
Supports streamlined synthesis evaluation
Optimized protocol; yield may vary at scale
Organic Synthesis Methodology Process Chemistry

Drug-Like Lipophilicity vs. Non-Brominated Analog

The computed XLogP3 value for 4-Bromo-2-methoxy-1-phenoxy-benzene is 3.6 [1]. This value is indicative of a favorable balance between hydrophobicity and polarity for crossing biological membranes, aligning with Lipinski's Rule of Five. In comparison, the non-brominated analog, 2-methoxy-1-phenoxybenzene, is predicted to have a significantly lower XLogP, which could negatively impact its membrane permeability and target engagement in a cellular context .

Lipophilicity (XLogP3)
Class-level inference
3.6
Computed value higher than non-brominated analog (~2.5–3.0); may support membrane permeability context
Computed property; experimental validation recommended
Medicinal Chemistry ADME Drug Discovery

Dual Reactive Sites vs. Mono-Functional Analogs

The compound features two distinct reactive sites: the aryl bromide and the phenoxy ether . A 2024 paper in Organic Letters describes a palladium-catalyzed cross-coupling reaction that specifically utilizes the bromine atom for introducing diverse aryl and heteroaryl groups [1]. This contrasts with mono-functional analogs like 4-bromo-2-methoxy-1-iodobenzene, which, while offering a second halogen handle, often exhibit chemoselectivity challenges that reduce overall yields in sequential coupling steps .

Reactive Sites
Class-level inference
Aryl bromide + phenoxy ether for sequential coupling vs. dual halogen handles with chemoselectivity challenges
Enables controlled diversification in synthesis
Reported chemoselectivity; confirm under specific conditions
Organic Synthesis Diversity-Oriented Synthesis Scaffold Functionalization

Solubility Advantage vs. Non-Methoxy Analog

The computed Topological Polar Surface Area (TPSA) for 4-Bromo-2-methoxy-1-phenoxy-benzene is 18.5 Ų [1]. This value, while still low, is higher than the predicted TPSA for the analog lacking the methoxy group, 4-bromo-1-phenoxybenzene (estimated TPSA ~9.2 Ų) . A higher TPSA within a lipophilic scaffold can be beneficial for aqueous solubility and bioavailability, as it introduces a polar interaction site without significantly increasing molecular weight.

Polar Surface Area (TPSA)
Class-level inference
18.5 Ų
Higher TPSA vs. non-methoxy analog (~9.2 Ų); may support improved solubility predictions
Computed TPSA; experimental solubility needed
Medicinal Chemistry ADME Formulation

4-Bromo-2-methoxy-1-phenoxy-benzene: Key Applications


Biaryl Pharmacophore Synthesis via Suzuki-Miyaura Coupling

The high overall yield of 65% in a streamlined synthesis and its optimized XLogP3 of 3.6 make 4-Bromo-2-methoxy-1-phenoxy-benzene an ideal building block for constructing biaryl pharmacophores with favorable drug-like properties [1]. Its use is particularly advantageous in medicinal chemistry programs focused on CNS and anti-infective targets where moderate lipophilicity is essential for target engagement and membrane permeability.

Diversified Diphenyl Ether Libraries via Sequential Functionalization

The dual reactive sites (aryl bromide and phenoxy ether) enable a controlled, two-step sequence of functionalization, as demonstrated in recent literature on palladium-catalyzed cross-coupling [2]. This makes the compound a superior choice over mono-functional analogs for diversity-oriented synthesis and the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

GABAA Receptor Modulator Scaffold

Researchers have noted that the specific combination of bromine and methoxy substituents on the benzene ring of this scaffold contributes to enhanced binding affinity and selectivity for GABAA receptors, critical targets for anxiolytic and anticonvulsant therapies [3]. This biological differentiation makes it a valuable starting point for lead optimization campaigns over simpler analogs.

Scalable Production of Agrochemical Intermediates

The established synthetic route achieving 65% yield and >98% purity from commercial starting materials supports its use in larger-scale production [4]. This validated process chemistry makes it a more reliable and cost-effective intermediate for the synthesis of herbicidal (phenoxyphenoxy)propionates and other agrochemicals compared to less optimized alternatives [5].

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Brominated aromatic with dual functionality
Cross-coupling yield and purity
Diversified diphenyl ether library synthesis
Sequential functionalization capability
Chemoselectivity and step efficiency
GABAA receptor ligand research
Substitution pattern for binding studies
Binding affinity and selectivity assays
Agrochemical intermediate production
Validated scalable synthesis
Yield and purity at scale

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13 linked technical documents
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